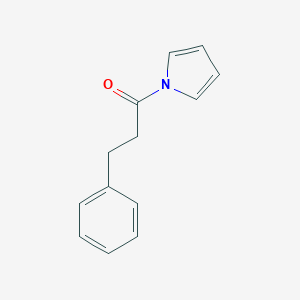
3-Phenyl-1-(pyrrol-1-yl)propan-1-one
Vue d'ensemble
Description
“3-Phenyl-1-(pyrrol-1-yl)propan-1-one” is a chemical compound with the molecular formula C13H13NO . It has an average mass of 199.248 Da and a monoisotopic mass of 199.099716 Da . This compound is also known by its systematic name, 3-Phenyl-1-(1H-pyrrol-1-yl)-1-propanone .
Molecular Structure Analysis
The molecular structure of “3-Phenyl-1-(pyrrol-1-yl)propan-1-one” consists of a phenyl group (a benzene ring), a pyrrole ring, and a propanone group . The compound has two hydrogen bond acceptors, no hydrogen bond donors, and three freely rotating bonds .
Physical And Chemical Properties Analysis
“3-Phenyl-1-(pyrrol-1-yl)propan-1-one” has a density of 1.0±0.1 g/cm³, a boiling point of 340.8±21.0 °C at 760 mmHg, and a flash point of 159.9±22.1 °C . Its molar refractivity is 62.2±0.5 cm³, and it has a polar surface area of 22 Ų . The compound is predicted to have a water solubility of 194.6 mg/L at 25°C .
Applications De Recherche Scientifique
Synthesis and Characterization
Metal-Free Synthesis of Polysubstituted Pyrroles : Kumar, Rāmānand, and Tadigoppula (2017) developed a metal-free method for synthesizing polysubstituted pyrrole derivatives, highlighting an efficient and environmentally friendly approach (Kumar, Rāmānand, & Tadigoppula, 2017).
New Series of Hydroxy Pyrazolines : Parveen, Iqbal, and Azam (2008) synthesized and characterized new hydroxy pyrazolines, adding to the body of knowledge on pyrrole-related compounds (Parveen, Iqbal, & Azam, 2008).
Investigation of Benzyl-N-Pyrrolylketene : Behzadi et al. (2015) conducted an experimental and theoretical investigation on benzyl-N-pyrrolylketene, contributing to understanding the chemical properties and reaction mechanisms of pyrrole derivatives (Behzadi, Saidi, Islami, & Khabazzadeh, 2015).
Characterization of Chalcone Derivatives : Salian et al. (2018) focused on the synthesis, crystal structures, and Hirshfeld surface studies of chalcone derivatives, providing insights into the structural aspects of pyrrole-related compounds (Salian et al., 2018).
Antimicrobial Evaluation of Isoxazoline Incorporated Pyrrole Derivatives : Kumar, Kumar, and Nihana (2017) synthesized novel isoxazoline incorporated pyrrole derivatives and evaluated their antimicrobial activity (Kumar, Kumar, & Nihana, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
3-phenyl-1-pyrrol-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-7,10-11H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALOIBRUQZVZKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1-(pyrrol-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



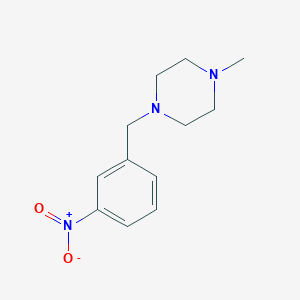
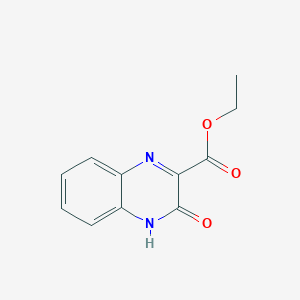
![[(1R)-1-chloroethyl]benzene](/img/structure/B172487.png)
![1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine](/img/structure/B172490.png)

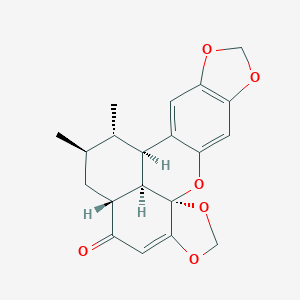
![3,9,15,21,42-Pentatert-butyl-25,28,31,34,37-pentaoxaheptacyclo[21.15.7.17,11.113,17.140,44.05,38.019,24]octatetraconta-1,3,5(38),7,9,11(48),13(47),14,16,19(24),20,22,40,42,44(46)-pentadecaene-46,47,48-triol](/img/structure/B172497.png)


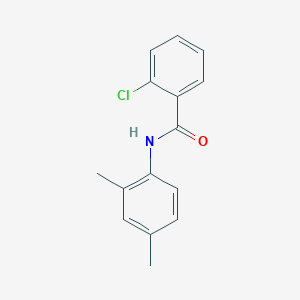

![6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B172512.png)

